Product packaging for 2-Bromoethyl 2-nitrobenzoate(Cat. No.:CAS No. 60769-19-9)

2-Bromoethyl 2-nitrobenzoate

Cat. No.: B14614894
CAS No.: 60769-19-9
M. Wt: 274.07 g/mol
InChI Key: LWMBVYPDJADLSY-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-nitrobenzoate is an organic ester compound that serves as a valuable synthetic building block in research laboratories. Its molecular structure incorporates both a bromoethyl group and a nitrobenzoate ester, making it a versatile intermediate for constructing more complex molecules through various chemical transformations. The bromoethyl side chain is a reactive handle suitable for nucleophilic substitution reactions, facilitating the introduction of new functional groups or the formation of heterocyclic systems. Concurrently, the nitro group on the aromatic ring is a strong electron-withdrawing group that can influence the reactivity of the molecule and is itself a precursor for other functional groups like amines via reduction. This dual functionality makes it particularly useful in organic synthesis methodologies and pharmaceutical research for the preparation of targeted compounds. As a reagent, it has shown utility in the synthesis of various heterocyclic frameworks and as a precursor in the development of potential active pharmaceutical ingredients (APIs). It is typically a solid at room temperature and should be stored in a cool, dark place, under inert conditions if air-sensitive. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE), as it may be harmful if swallowed, cause skin irritation, or cause serious eye damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B14614894 2-Bromoethyl 2-nitrobenzoate CAS No. 60769-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60769-19-9

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-bromoethyl 2-nitrobenzoate

InChI

InChI=1S/C9H8BrNO4/c10-5-6-15-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2

InChI Key

LWMBVYPDJADLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCBr)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Bromoethyl 2 Nitrobenzoate

Esterification Strategies for Benzoate (B1203000) Synthesis

The formation of the ester bond between the 2-nitrobenzoic acid backbone and the 2-bromoethanol (B42945) moiety is the critical step in the synthesis of 2-Bromoethyl 2-nitrobenzoate (B253500). Several established esterification methods can be employed, each with distinct advantages concerning reaction conditions, yield, and substrate compatibility.

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, represents the most straightforward approach. This method involves the reaction of 2-nitrobenzoic acid with an excess of 2-bromoethanol in the presence of a strong acid catalyst. google.comtruman.edu The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed.

Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com The reaction is generally performed under reflux conditions to achieve a reasonable reaction rate. A patent describing the esterification of nitrobenzoic acids highlights heating the reaction mixture to temperatures above 100°C with an entraining liquid like toluene (B28343) to facilitate the azeotropic removal of water, leading to good yields. google.com While specific data for 2-bromoethanol is not detailed, the general principles apply. For instance, a related procedure involving the esterification of 3-nitrobenzoic acid with methanol (B129727) uses a ratio of 1 gram of the acid to 8 mL of alcohol with catalytic sulfuric acid, refluxed for one hour. truman.edu

Method Reactants Catalyst Key Conditions Outcome
Fischer-Speier2-Nitrobenzoic acid, 2-BromoethanolH₂SO₄ or p-toluenesulfonic acidReflux, Removal of water (e.g., azeotropic distillation)Equilibrium-driven synthesis of the target ester.

Transesterification Pathways

Transesterification offers an alternative route, starting from a pre-existing ester of 2-nitrobenzoic acid, such as methyl 2-nitrobenzoate. In this process, the methyl group is exchanged for the 2-bromoethyl group from 2-bromoethanol. This reaction is also equilibrium-controlled and is typically catalyzed by either an acid or a base. The reaction is driven to completion by using a large excess of 2-bromoethanol or by removing the more volatile alcohol (in this case, methanol) by distillation. While this pathway is chemically feasible, it is often less direct than the Fischer esterification or acid chloride routes for primary synthesis.

Acid Chloride Routes

For a more rapid and often irreversible reaction, the acid chloride route is highly effective. This multi-step method first involves the conversion of 2-nitrobenzoic acid into its more reactive derivative, 2-nitrobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Once the 2-nitrobenzoyl chloride is formed, it is reacted with 2-bromoethanol. prepchem.com This second step is a nucleophilic acyl substitution that proceeds readily, often at room temperature or with gentle heating. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction. prepchem.com This method avoids the equilibrium limitations of direct esterification and generally results in high yields of the final product.

Step Reactants Reagent Key Conditions Intermediate/Product
1. Acid Chloride Formation2-Nitrobenzoic acidThionyl chloride (SOCl₂)Reflux2-Nitrobenzoyl chloride
2. Esterification2-Nitrobenzoyl chloride, 2-BromoethanolTriethylamine or Pyridine0°C to room temperature2-Bromoethyl 2-nitrobenzoate

Selective Bromination Techniques

The "2-bromoethyl" portion of the target molecule implies the use of a pre-brominated building block, 2-bromoethanol. However, understanding selective bromination techniques is relevant for the synthesis of precursors or for alternative synthetic strategies where the bromine atom is introduced at a different stage.

Bromination of Alkyl Chains

The synthesis of 2-bromoethanol itself is a key preliminary step. A common industrial method involves the ring-opening of ethylene (B1197577) oxide with hydrogen bromide (HBr). This reaction is efficient and provides the desired precursor for the esterification step.

Alternatively, one could consider the bromination of an existing ester, such as ethyl 2-nitrobenzoate. The introduction of a bromine atom onto the ethyl group would likely proceed via a free-radical mechanism. This would require a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, and a brominating agent like N-bromosuccinimide (NBS). However, this approach can suffer from a lack of selectivity, potentially leading to over-bromination or bromination at the less-substituted carbon, and is generally less controlled than building the molecule from 2-bromoethanol.

Regioselective Bromination in Aromatic Systems

Regioselective bromination of the aromatic ring is a different synthetic consideration. In the context of this compound, the aromatic ring is already substituted with a nitro group. If one were to perform an electrophilic aromatic substitution (e.g., bromination with Br₂ and a Lewis acid catalyst like FeBr₃) on the ethyl 2-nitrobenzoate precursor, the substitution pattern would be dictated by the existing substituents. thestudentroom.co.uk

The ester group (-COOEt) and the nitro group (-NO₂) are both deactivating and meta-directing groups. Therefore, electrophilic bromination of ethyl 2-nitrobenzoate would be expected to direct the incoming bromine atom to the positions meta to both groups, namely the C4 or C6 positions. Directing a bromine atom to a specific position on an aromatic ring requires careful consideration of the directing effects of the substituents already present. quora.com This highlights why the synthesis of this compound relies on coupling 2-nitrobenzoic acid (or its derivative) with a pre-brominated alcohol rather than attempting a late-stage bromination of the aromatic ring.

Optimization of Reaction Parameters and Yield Enhancement

The yield of this compound via Fischer esterification is highly dependent on several critical reaction parameters. Careful optimization of these factors is essential to maximize product formation and minimize side reactions. Key parameters include the choice of catalyst, reaction temperature, reactant molar ratio, and methods for water removal.

Catalyst Selection: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are conventional catalysts for this process. google.com The catalyst's role is to protonate the carbonyl group of the 2-nitrobenzoic acid, thereby activating it for nucleophilic attack by 2-bromoethanol. The concentration of the catalyst is a crucial variable; typically, it is used in amounts ranging from 2-10 mol% relative to the carboxylic acid. google.com Higher catalyst loading can increase the reaction rate but may also lead to unwanted side reactions, such as dehydration of the alcohol or charring of the organic material, particularly at elevated temperatures.

Reaction Temperature: The reaction is typically conducted at temperatures between 60°C and 120°C. google.com The temperature must be high enough to achieve a reasonable reaction rate but low enough to prevent the degradation of reactants and products. For instance, heating the reaction mixture to reflux is a common practice. In some methodologies, particularly when using microwave irradiation, temperatures can be precisely controlled to accelerate the reaction, often reducing reaction times from hours to minutes. researchgate.net

Reactant Stoichiometry: According to Le Chatelier's principle, using an excess of one reactant can shift the reaction equilibrium to favor the products. In the synthesis of this compound, it is common to use an excess of 2-bromoethanol, as it is generally less expensive and more easily removed after the reaction than 2-nitrobenzoic acid. The molar ratio of alcohol to carboxylic acid can be varied, but ratios of 3:1 or higher are often employed to maximize the yield. google.com

Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture is critical to drive the equilibrium towards the product side. A common laboratory and industrial technique is the use of a Dean-Stark apparatus, which, in conjunction with an azeotrope-forming solvent like toluene or xylene, continuously removes water as it is formed. google.com Alternatively, carrying out the reaction under solvent-free conditions at a temperature above the boiling point of water can also effectively remove the water, pushing the reaction to completion. ijstr.org

The following interactive table illustrates how varying these parameters can influence the final yield of the ester product, based on typical findings for the esterification of substituted benzoic acids.

Catalyst (mol%)Temperature (°C)Alcohol:Acid RatioReaction Time (h)Yield (%)
H₂SO₄ (3%)803:1675
H₂SO₄ (5%)1005:1488
p-TSA (4%)110 (Toluene)3:1585
PMK (10 wt%)120 (Solvent-free)1:1592
H₂SO₄ (4%)130 (Microwave)4:10.2595

This data is representative of typical Fischer esterification reactions and may be adjusted for the specific synthesis of this compound.

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com When applied to the synthesis of this compound, these principles can lead to more sustainable and efficient manufacturing processes.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org For the ideal Fischer esterification of 2-nitrobenzoic acid and 2-bromoethanol, the reaction is as follows:

C₇H₅NO₄ + C₂H₅BrO → C₉H₈BrNO₄ + H₂O

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wordpress.com

The table below details the calculation for this synthesis.

CompoundFormulaMolecular Weight ( g/mol )
Reactants
2-Nitrobenzoic AcidC₇H₅NO₄167.12
2-BromoethanolC₂H₅BrO124.97
Total Reactant MW292.09
Products
This compoundC₉H₈BrNO₄274.07
WaterH₂O18.02
Total Product MW292.09

Atom Economy Calculation: (274.07 g/mol / 292.09 g/mol ) x 100 = 93.83%

This high atom economy indicates that the reaction is inherently efficient, with most of the reactant atoms incorporated into the final product. The only byproduct is water, which is environmentally benign.

Application of Green Chemistry Principles: Several green chemistry strategies can be applied to further improve the sustainability of this synthesis:

Use of Greener Catalysts: While effective, strong mineral acids like H₂SO₄ are corrosive and produce waste that requires neutralization. A greener alternative is the use of solid acid catalysts, such as zeolites, clays (B1170129) like montmorillonite (B579905) K10, or ion-exchange resins. ijstr.orgepitomejournals.com These catalysts are often less corrosive, can be easily separated from the reaction mixture by filtration, and are frequently reusable, reducing waste and simplifying product purification.

Alternative Solvents and Solvent-Free Conditions: Traditional solvents like toluene, while effective for azeotropic water removal, are volatile organic compounds (VOCs) with associated health and environmental risks. Greener alternatives include the use of ionic liquids or supercritical fluids like CO₂. nih.gov An even better approach is to conduct the reaction under solvent-free conditions, which eliminates solvent use entirely, reducing waste and potential environmental pollution. ijstr.org

Energy Efficiency: Conventional heating methods can be energy-intensive. Alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, often leads to higher yields in a fraction of the time required for conventional heating. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made not only efficient in terms of yield and atom economy but also more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Bromoethyl 2 Nitrobenzoate

Reactivity of the Bromoethyl Moiety

The bromoethyl group, a primary alkyl halide, is susceptible to reactions typical of this class of compounds, including nucleophilic substitution and elimination. The specific pathway followed often depends on the reaction conditions, such as the nature of the nucleophile or base, the solvent, and the temperature.

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The mechanism can be either unimolecular (Sₙ1) or bimolecular (Sₙ2). masterorganicchemistry.com

For 2-bromoethyl 2-nitrobenzoate (B253500), the carbon atom bonded to the bromine is a primary carbon. Sₙ1 reactions proceed through a carbocation intermediate. reddit.com Primary carbocations are highly unstable, making the Sₙ1 pathway energetically unfavorable for this substrate. libretexts.orglibretexts.orglibretexts.org

Consequently, nucleophilic substitution on the bromoethyl moiety occurs almost exclusively via the Sₙ2 mechanism . This mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is favored for primary alkyl halides due to the low steric hindrance around the reaction center, allowing for easy access by the nucleophile. libretexts.org

FactorSₙ1 MechanismSₙ2 MechanismFavored Pathway for 2-Bromoethyl 2-nitrobenzoate
Substrate StructureTertiary > SecondaryMethyl > Primary > SecondarySₙ2 (Primary alkyl halide)
MechanismTwo-step (carbocation intermediate)One-step (concerted)Sₙ2
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]Sₙ2
NucleophileWeak nucleophiles favoredStrong nucleophiles favoredSₙ2 (Requires a strong nucleophile)
SolventPolar proticPolar aproticSₙ2 (Favored in polar aprotic solvents)

Elimination reactions of the bromoethyl moiety would lead to the formation of a double bond, yielding vinyl 2-nitrobenzoate. These reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. quizlet.com

The E1 mechanism, similar to the Sₙ1 mechanism, involves the formation of a carbocation intermediate in the rate-determining step. chemistrysteps.com Due to the high instability of the primary carbocation that would be formed from this compound, the E1 pathway is highly disfavored . libretexts.orglibretexts.orgchemistrysteps.com

The E2 mechanism is a concerted, single-step reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while the double bond forms and the bromide ion departs simultaneously. pressbooks.pub For primary alkyl halides like this compound, E2 reactions are possible but face strong competition from Sₙ2 reactions. chemistrysteps.com To favor the E2 pathway over the Sₙ2 pathway, a strong, sterically hindered base is typically required.

FactorE1 MechanismE2 MechanismFavored Pathway for this compound
Substrate StructureTertiary > SecondaryTertiary > Secondary > PrimaryE2 (E1 is not possible)
Base StrengthWeak base requiredStrong base requiredE2 (Requires a strong base)
MechanismTwo-step (carbocation intermediate)One-step (concerted)E2
Rate LawRate = k[Substrate]Rate = k[Substrate][Base]E2
CompetitionCompetes with Sₙ1Competes with Sₙ2E2 (Favored by strong, bulky bases)

The formation of organometallic reagents from the bromoethyl moiety is a potential pathway for creating new carbon-carbon bonds.

Grignard Reagents : The preparation of a Grignard reagent typically involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent. leah4sci.comadichemistry.com This reaction results in the insertion of magnesium into the carbon-bromine bond, forming an alkylmagnesium bromide. adichemistry.com However, Grignard reagents are potent nucleophiles and strong bases. mnstate.edu The presence of the electrophilic ester and nitro groups within the this compound molecule makes the formation of a stable Grignard reagent highly problematic. The nascent organometallic species would likely undergo intramolecular reaction or react with another molecule of the starting material, preventing its isolation and use in subsequent reactions. rsc.org

Suzuki Coupling Precursors : The Suzuki coupling reaction is a powerful method for carbon-carbon bond formation that utilizes an organoboron compound reacting with an organohalide in the presence of a palladium catalyst. libretexts.org Unlike Grignard reagents, organoboron compounds, such as boronic acids or esters, are generally stable in the presence of many functional groups. The bromoethyl moiety could potentially be converted into a suitable organoboron precursor. This would allow the this compound derivative to participate in Suzuki coupling reactions, offering a more viable route for C-C bond formation compared to the Grignard reaction.

Reactivity of the Nitrobenzoate Moiety

The nitrobenzoate portion of the molecule is characterized by the chemistry of the aromatic ring and the nitro group substituent. The strong electron-withdrawing nature of both the nitro and ester groups significantly influences the ring's reactivity.

The nitro group is readily reduced to various other nitrogen-containing functional groups under different reaction conditions. wikipedia.org

Reduction to Amine : The most common transformation is the complete reduction of the nitro group to a primary amine, which would yield 2-bromoethyl 2-aminobenzoate (B8764639). This is a synthetically important reaction as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com Several methods can achieve this transformation with high efficiency. masterorganicchemistry.comorganic-chemistry.org

Reduction to Hydroxylamine (B1172632) : Partial reduction of the nitro group can yield a hydroxylamine derivative. This requires milder reducing agents and carefully controlled reaction conditions. For example, the use of zinc metal in the presence of ammonium (B1175870) chloride is a known method for converting nitro compounds to hydroxylamines. wikipedia.org

Reduction to Azoxy Derivatives : Bimolecular reduction products, such as azoxy compounds, can be formed under basic conditions. These reactions involve the coupling of intermediate reduction species like nitroso compounds and hydroxylamines. libretexts.org

Reducing Agent/ConditionsProduct
H₂, Pd/C, PtO₂, or Raney Ni (Catalytic Hydrogenation)Amine
Fe, Sn, or Zn with HCl (Metal in acid)Amine
Sodium Hydrosulfite (Na₂S₂O₄)Amine
Zinc dust and NH₄ClHydroxylamine
Arsenic(III) oxide or Glucose in baseAzoxy derivative

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The substituent(s) already present on the ring determine the rate and position of the new substitution.

In this compound, the benzene (B151609) ring is substituted with two functional groups: a nitro group (-NO₂) and an ester group (-CO₂R). Both of these groups are powerful electron-withdrawing groups. cognitoedu.org Consequently, they both strongly deactivate the aromatic ring towards electrophilic attack, making EAS reactions significantly slower and requiring harsher conditions compared to benzene. vedantu.comlibretexts.org

Both the nitro group and the ester group are meta-directors . youtube.comsarthaks.com They direct incoming electrophiles to the positions meta to themselves. This is because they destabilize the carbocation intermediates (arenium ions) formed during ortho and para attack through resonance, where a positive charge would be placed adjacent to the electron-withdrawing group. vedantu.comsarthaks.com The meta positions are therefore the least deactivated.

In this molecule, the ester and nitro groups are at positions 1 and 2, respectively.

The nitro group (at C2) directs meta to itself, which are positions C4 and C6.

The ester group (at C1) directs meta to itself, which are positions C3 and C5.

Considering the combined effect, substitution would be strongly disfavored at all positions. However, if a reaction were forced, the least deactivated positions would be C4 and C5. The powerful deactivating effect of having two such groups on the ring makes electrophilic aromatic substitution on this substrate exceptionally difficult.

Nucleophilic Aromatic Substitution (Activated by Nitro Group)

The presence of a nitro group in the ortho position to the ester functionality significantly influences the reactivity of the benzene ring towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group.

In the case of this compound, the ester group itself is not a typical leaving group for SNAr. However, if a suitable leaving group, such as a halogen, were present at the 4- or 6-position of the aromatic ring, the nitro group would facilitate its displacement by a nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, with the negative charge delocalized onto the nitro group. The stability of this intermediate is a key factor in the feasibility of the SNAr reaction.

Ester Hydrolysis and Solvolysis Kinetics

The ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The kinetics of this process are influenced by both electronic and steric factors.

Under basic conditions, the hydrolysis of benzoate (B1203000) esters typically proceeds through a BAC2 mechanism, involving the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. The rate of this reaction is sensitive to the electronic nature of the substituents on both the acyl and alcohol portions of the ester. The electron-withdrawing nitro group on the aromatic ring would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and, consequently, the rate of hydrolysis compared to an unsubstituted benzoate ester.

The solvolysis of this compound, a reaction with the solvent acting as the nucleophile, would also be influenced by these factors. Furthermore, the presence of the bromine atom on the ethyl group introduces the possibility of neighboring group participation, which could significantly impact the reaction kinetics and mechanism.

Reaction Kinetics and Detailed Mechanistic Elucidation

A detailed mechanistic understanding of the reactions of this compound requires careful kinetic studies. For instance, the hydrolysis rate can be monitored under various pH and temperature conditions to determine the rate constants and activation parameters.

A plausible mechanistic pathway for the hydrolysis of this compound could involve intramolecular catalysis or neighboring group participation by the bromine atom. The bromine atom, being a good leaving group, could be displaced by the carbonyl oxygen of the ester in an intramolecular SN2 reaction to form a cyclic intermediate. This process, known as anchimeric assistance, can significantly accelerate the rate of reaction compared to a similar compound without the participating group. The subsequent attack of a nucleophile (e.g., water or hydroxide) on this intermediate would lead to the final hydrolysis products. The likelihood of this pathway would depend on the conformational flexibility of the bromoethyl group, allowing it to adopt a suitable geometry for intramolecular attack.

To elucidate the operative mechanism, one could employ techniques such as kinetic isotope effects, stereochemical studies (if a chiral center is introduced), and the analysis of reaction products under different conditions. For example, the observation of rearranged products could provide strong evidence for the involvement of a cyclic intermediate formed through neighboring group participation.

Catalyst-Mediated Transformations

The functional groups within this compound offer several avenues for catalyst-mediated transformations. A prominent example is the catalytic reduction of the nitro group. This transformation is a cornerstone of synthetic organic chemistry, providing a route to valuable amino compounds.

Commonly employed catalytic systems for the reduction of aromatic nitro groups include metals such as palladium, platinum, or nickel on a solid support (e.g., carbon) in the presence of a hydrogen source like hydrogen gas or transfer hydrogenation reagents. Other reducing agents like iron, tin, or zinc in acidic media can also be effective. The reduction of the nitro group in this compound would yield 2-bromoethyl 2-aminobenzoate. This product could then undergo further transformations, such as intramolecular cyclization to form a lactam, depending on the reaction conditions.

The ester linkage can also be a target for catalytic transformations. For instance, transesterification reactions can be catalyzed by acids, bases, or specific enzymes. Furthermore, the carbon-bromine bond in the ethyl group could participate in various catalyst-mediated cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The choice of catalyst and reaction conditions would be crucial to achieve selectivity for a particular functional group within the molecule.

Advanced Spectroscopic and Structural Characterization Studies of 2 Bromoethyl 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-Bromoethyl 2-nitrobenzoate (B253500). By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Bromoethyl 2-nitrobenzoate is predicted to show distinct signals for the aromatic protons of the 2-nitrobenzoyl group and the aliphatic protons of the 2-bromoethyl chain. The aromatic region would display a complex multiplet system due to the ortho, meta, and para relationships of the four protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of both the nitro group and the ester functionality significantly deshields these protons, shifting them downfield.

The ethyl group protons are expected to form a characteristic A₂B₂ system, appearing as two triplets. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) would be deshielded to a greater extent than the methylene protons adjacent to the bromine atom (-CH₂Br).

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H7.70 - 8.20Multiplet (m)-
-OCH₂-4.65Triplet (t)~6.0
-CH₂Br3.65Triplet (t)~6.0

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The spectrum is expected to show nine distinct signals: six for the aromatic carbons, one for the ester carbonyl carbon, and two for the aliphatic carbons of the ethyl chain. The carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon attached to the nitro group (C-2) is also expected to be significantly downfield relative to other aromatic carbons. The two aliphatic carbons are clearly distinguishable, with the carbon bonded to the ester oxygen appearing at a lower field than the carbon bonded to the bromine.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)164.5
Ar-C (quaternary, C-NO₂)148.0
Ar-CH124.0 - 134.0
Ar-C (quaternary, C-COO)129.5
-OCH₂-65.0
-CH₂Br28.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for confirming the connectivity of the proton network. It would show a clear cross-peak between the two methylene triplets (-OCH₂- and -CH₂Br), confirming their adjacent positions. It would also reveal the coupling network between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would show correlations between the proton signal at ~4.65 ppm and the carbon signal at ~65.0 ppm (-OCH₂-), the proton signal at ~3.65 ppm and the carbon signal at ~28.0 ppm (-CH₂Br), and each aromatic proton signal with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations and is key to connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the methylene protons at ~4.65 ppm (-OCH₂-) to the ester carbonyl carbon at ~164.5 ppm.

Correlations from the aromatic protons to the ester carbonyl carbon.

Correlations between aromatic protons and neighboring quaternary and tertiary aromatic carbons, confirming the substitution pattern.

Dynamic NMR Studies for Conformational Dynamics

The presence of a bulky nitro group at the ortho position to the ester linkage can create steric hindrance, potentially restricting the free rotation around the aryl-C(O) single bond. This restricted rotation could lead to conformational isomers (atropisomers) that may be observable at low temperatures. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could be employed to investigate this phenomenon. If the rotational barrier is significant, one might observe broadening or splitting of the aromatic signals at lower temperatures as the rate of interconversion between conformers slows on the NMR timescale.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FTIR and Raman spectra of this compound would be dominated by several key vibrations:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch , expected in the region of 1725-1740 cm⁻¹.

Two strong absorption bands corresponding to the nitro group (NO₂) stretches : an asymmetric stretch typically near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

Characteristic C-O stretching vibrations from the ester group, appearing in the 1300-1100 cm⁻¹ region.

Multiple bands in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C ring stretching .

A moderate to weak band in the 700-600 cm⁻¹ range due to the C-Br stretching vibration .

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)1740 - 1725Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
NO₂ Asymmetric Stretch1540 - 1520Strong
NO₂ Symmetric Stretch1360 - 1340Strong
C-O Stretch (Ester)1300 - 1100Strong
C-Br Stretch700 - 600Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₉H₈BrNO₄.

The calculated exact mass for the molecular ion would be approximately 272.9637 g/mol for the ⁷⁹Br isotope and 274.9616 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum would be the isotopic pattern of bromine, resulting in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, which is a definitive signature for the presence of a single bromine atom.

The fragmentation pathways under electron ionization (EI) conditions can also provide significant structural information. Predicted major fragmentation pathways include:

Alpha-cleavage: Loss of the bromoethyl radical (•CH₂CH₂Br) to form the 2-nitrobenzoyl cation (m/z 150). This is often a dominant fragmentation pathway for esters.

McLafferty rearrangement is not possible as there are no gamma-hydrogens on the ethyl chain.

Cleavage of the ester bond: Formation of the 2-bromoethoxycarbonyl cation or, more likely, the 2-nitrobenzoic acid radical cation after rearrangement.

Fragmentation of the aromatic ring: Subsequent loss of neutral molecules like NO₂ (loss of 46 Da) or CO (loss of 28 Da) from the 2-nitrobenzoyl fragment.

These predicted spectroscopic characteristics provide a comprehensive framework for the structural elucidation and detailed characterization of this compound.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

No publicly available X-ray crystallographic data for this compound could be located. This includes information regarding its crystal system, space group, unit cell dimensions, and the specific intermolecular interactions present in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Specific UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax), molar absorptivity (ε), and an analysis of its electronic transitions, is not available in the public domain.

Theoretical and Computational Chemistry Studies on 2 Bromoethyl 2 Nitrobenzoate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules from first principles. Such studies would provide deep insights into the behavior of 2-Bromoethyl 2-nitrobenzoate (B253500) at the atomic and molecular levels.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Bromoethyl 2-nitrobenzoate (Note: This table is illustrative of the type of data that would be generated from geometry optimization calculations and is not based on actual published research.)

Parameter Bond/Angle Calculated Value
Bond Length C-Br Data not available
C=O Data not available
N-O Data not available
Bond Angle O-C-C Data not available
C-N-O Data not available

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These calculations are valuable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the this compound structure, such as the C-Br, C=O, and NO₂ groups.

Reactivity indices derived from quantum chemical calculations provide further detail on the reactive sites of a molecule. Fukui functions would identify the atoms in this compound that are most susceptible to nucleophilic, electrophilic, or radical attack. An electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, offering a guide to its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would reveal its conformational flexibility by exploring the different shapes the molecule can adopt due to the rotation around its single bonds. Furthermore, by including solvent molecules in the simulation, it would be possible to investigate how the solvent influences the structure and dynamics of this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to explore potential chemical reactions involving this compound. This involves mapping out the energy profile of a reaction pathway, from reactants to products, and identifying the high-energy transition state. Such an analysis would be invaluable for understanding the mechanisms of reactions in which this compound might participate, including predicting reaction rates and identifying potential intermediates.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of a bromine atom suggests the potential for halogen bonding . This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic region on an adjacent molecule. In the case of this compound, the bromine atom could act as a halogen bond donor. The nitro group, with its electron-rich oxygen atoms, is a plausible halogen bond acceptor. Computational studies on other molecules have shown that nitro groups can effectively act as acceptors in halogen bonding interactions.

Furthermore, while the molecule does not possess strong hydrogen bond donors like -OH or -NH groups, weak hydrogen bonding interactions of the C-H···O type are conceivable. The hydrogen atoms on the ethyl group and the aromatic ring could potentially interact with the oxygen atoms of the nitro group or the carbonyl group of the ester on a neighboring molecule. The strength of these interactions is generally weaker than conventional hydrogen bonds.

To rigorously characterize these interactions for this compound, dedicated computational studies would be required. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate the optimized geometries of molecular dimers or clusters. Subsequent analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, would be necessary to identify and quantify the strength and nature of these intermolecular interactions. Without such specific studies, any discussion remains speculative.

Interactive Data Table: Plausible Intermolecular Interactions

Interaction TypeDonorAcceptor
Halogen BondingBromine Atom (C-Br)Oxygen Atom (Nitro Group, O=N-O)
Weak Hydrogen BondingCarbon-Hydrogen Bond (Ethyl Group, C-H)Oxygen Atom (Nitro Group, O=N-O)
Weak Hydrogen BondingCarbon-Hydrogen Bond (Aromatic Ring, C-H)Oxygen Atom (Carbonyl Group, C=O)

Spectroscopic Property Predictions and Validation

Comprehensive computational predictions of the spectroscopic properties (such as NMR, IR, and UV-Vis) of this compound, along with their experimental validation, are not extensively documented in publicly available research.

Theoretical predictions of spectroscopic data are a common application of computational chemistry, often utilizing DFT and time-dependent DFT (TD-DFT) methods. For NMR spectroscopy , computational models can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental spectra and can provide insights into the electronic environment of the atoms within the molecule.

For Infrared (IR) spectroscopy , computational methods can calculate the vibrational frequencies and intensities of the normal modes of the molecule. This information is instrumental in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as C=O stretching, N-O stretching of the nitro group, and C-Br stretching.

UV-Vis spectroscopy predictions, typically performed using TD-DFT, can estimate the electronic absorption wavelengths (λ_max) and oscillator strengths. These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV-Vis light.

For this compound, one would expect characteristic IR absorption bands for the carbonyl group of the ester, the nitro group, and the carbon-bromine bond. The ¹H and ¹³C NMR spectra would show distinct signals for the aromatic and the bromoethyl moieties. The UV-Vis spectrum would likely exhibit absorptions related to the π-π* transitions of the nitroaromatic system.

However, without specific computational studies and corresponding experimental data for this compound, a direct comparison and validation of predicted spectroscopic properties are not possible. The table below provides a hypothetical framework for how such data would be presented if it were available.

Interactive Data Table: Hypothetical Spectroscopic Data Prediction and Validation

Spectroscopic TechniquePredicted Value (Computational)Experimental Value
¹H NMR Chemical Shift (ppm)Data not availableData not available
¹³C NMR Chemical Shift (ppm)Data not availableData not in available
IR Absorption (cm⁻¹) - C=O StretchData not availableData not available
IR Absorption (cm⁻¹) - N-O StretchData not availableData not available
UV-Vis λ_max (nm)Data not availableData not available

Synthesis and Characterization of Derivatives and Analogues of 2 Bromoethyl 2 Nitrobenzoate

Modification of the Ester Linkage (e.g., Amides, Thioesters)

The ester functionality of 2-bromoethyl 2-nitrobenzoate (B253500) is a prime target for modification, allowing for its conversion into other important functional groups such as amides and thioesters. These transformations typically proceed via nucleophilic acyl substitution, where the ethoxy group is displaced by a stronger nucleophile.

Amide Synthesis: The aminolysis of 2-bromoethyl 2-nitrobenzoate can be achieved by reacting the ester with a primary or secondary amine. This reaction is often carried out under thermal conditions to drive the reaction towards the amide product. The general mechanism involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol. The reactivity of the amine and the reaction conditions can be tailored to synthesize a diverse range of N-substituted 2-nitrobenzamides. For instance, reaction with ammonia (B1221849) would yield the primary amide, while reaction with a primary amine like ethylamine (B1201723) would result in the corresponding N-ethylamide.

Thioester Synthesis: The conversion of the ester to a thioester can be accomplished by reacting this compound with a thiol in the presence of a suitable activating agent or under conditions that favor the displacement of the ethoxy group by a thiolate. While less common than amide formation, this transformation is valuable for introducing sulfur into the molecule, which can have significant effects on its chemical and biological properties.

Table 1: Representative Amide and Thioester Derivatives of this compound
Derivative TypeReactantProduct NamePotential Synthetic Conditions
Primary AmideAmmonia (NH₃)N-(2-Bromoethyl)-2-nitrobenzamideHeating with aqueous or alcoholic ammonia
Secondary AmideEthylamine (CH₃CH₂NH₂)N-(2-Bromoethyl)-N-ethyl-2-nitrobenzamideHeating with ethylamine in a sealed vessel
ThioesterEthanethiol (CH₃CH₂SH)S-Ethyl 2-nitrothiobenzoateReaction with sodium ethanethiolate

Derivatization at the Bromoethyl Moiety (e.g., Alkylation, Cyclization)

The bromoethyl group of this compound provides a reactive handle for a variety of nucleophilic substitution and cyclization reactions. The bromine atom is a good leaving group, facilitating the introduction of new functional groups at this position.

Alkylation: The bromine can be displaced by a range of nucleophiles in SN2 reactions to achieve alkylation. For example, reaction with primary or secondary amines can lead to the formation of the corresponding aminoethyl esters. However, the potential for over-alkylation exists, particularly with primary amines, which can lead to a mixture of products. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to achieve the desired mono-alkylation product.

Cyclization: The bromoethyl moiety can participate in intramolecular cyclization reactions to form heterocyclic structures. For instance, if the ester is first converted to an N-(2-hydroxyethyl)-2-nitrobenzamide, subsequent base-mediated cyclization can lead to the formation of a morpholin-3-one (B89469) ring system. researchgate.netgoogle.com Another possibility is the formation of aziridines. If the bromoethyl group is converted to an aminoethyl group and the nitro group is reduced to an amine, subsequent intramolecular cyclization could potentially form a piperazinone ring system.

Table 2: Examples of Derivatization at the Bromoethyl Moiety
Reaction TypeReactant/PrecursorProduct TypeGeneral Reaction Scheme
AlkylationPrimary/Secondary AmineAminoethyl ester derivativeR₂NH + Br-CH₂CH₂-O-CO-Ar → R₂N-CH₂CH₂-O-CO-Ar + HBr
CyclizationN-(2-hydroxyethyl)-2-nitrobenzamideMorpholin-3-one derivativeIntramolecular Williamson ether synthesis

Transformations of the Nitro Group (e.g., Diazotization, Azo Coupling)

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other substituents, most notably an amino group, which can then undergo further reactions such as diazotization and azo coupling.

Reduction to Amine: The nitro group of this compound can be selectively reduced to an amino group to yield 2-bromoethyl 2-aminobenzoate (B8764639). Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C), or other metal-based reducing systems. nih.gov This transformation is a key step in preparing the molecule for subsequent diazotization reactions.

Diazotization and Azo Coupling: The resulting 2-bromoethyl 2-aminobenzoate can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. masterorganicchemistry.comscirp.org These diazonium salts are highly reactive intermediates and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. wikipedia.orgnih.gov The position of the coupling on the aromatic partner is directed by the existing substituents. libretexts.org This synthetic route allows for the creation of a wide range of novel azo compounds with the 2-bromoethyl benzoate (B1203000) moiety.

Table 3: Synthetic Sequence for Azo Dye Formation
StepReactionKey ReagentsIntermediate/Product
1Nitro Group ReductionSnCl₂/HCl or H₂/Pd-C2-Bromoethyl 2-aminobenzoate
2DiazotizationNaNO₂/HCl (0-5 °C)2-(2-Bromoethoxycarbonyl)benzenediazonium chloride
3Azo CouplingPhenol or Aniline derivativeAzo dye derivative

Synthesis of Positional Isomers and Regioisomeric Investigations

The synthesis and study of positional isomers of this compound, such as 2-bromoethyl 3-nitrobenzoate and 2-bromoethyl 4-nitrobenzoate, are crucial for understanding structure-activity relationships. The position of the nitro group on the benzene (B151609) ring significantly influences the electronic properties of the molecule and, consequently, its reactivity and biological activity.

The synthesis of these isomers typically starts with the corresponding nitrobenzoic acid. For example, 3-nitrobenzoic acid or 4-nitrobenzoic acid can be esterified with 2-bromoethanol (B42945) in the presence of an acid catalyst to yield the desired positional isomer.

Regioisomeric investigations often focus on the nitration of 2-bromoethyl benzoate. The nitration of a substituted benzene ring is governed by the directing effects of the existing substituent. The ester group is a deactivating, meta-directing group. aiinmr.comrsc.org Therefore, the nitration of 2-bromoethyl benzoate would be expected to yield predominantly the 3-nitro isomer, with smaller amounts of the 2- and 4-nitro isomers. proprep.com The separation and characterization of these isomers are essential for regioselective studies.

Table 4: Positional Isomers of 2-Bromoethyl Nitrobenzoate
IsomerStarting MaterialTypical Synthesis
This compound2-Nitrobenzoic acidEsterification with 2-bromoethanol
2-Bromoethyl 3-nitrobenzoate3-Nitrobenzoic acidEsterification with 2-bromoethanol
2-Bromoethyl 4-nitrobenzoate4-Nitrobenzoic acidEsterification with 2-bromoethanol

Design and Synthesis of Mechanistic Probes

Derivatives of this compound can be designed and synthesized as mechanistic probes to study biological and chemical processes. The reactive bromoethyl group is particularly useful for this purpose, as it can act as an electrophile to covalently modify nucleophilic residues in biological macromolecules.

Affinity Labeling Agents: By incorporating a recognition element for a specific biological target (e.g., an enzyme active site), a derivative of this compound can be used as an affinity label. The molecule would first bind non-covalently to the target, and then the bromoethyl group would react with a nearby nucleophilic amino acid residue (such as cysteine, histidine, or lysine), leading to irreversible inhibition. nih.gov This allows for the identification and characterization of binding sites.

Isotopically Labeled Probes: The synthesis of isotopically labeled versions of this compound or its derivatives (e.g., with ¹³C, ¹⁵N, or ³H) can provide valuable tools for mechanistic studies. These labeled compounds can be used in NMR spectroscopy or mass spectrometry to trace the fate of the molecule in a reaction, elucidate reaction mechanisms, and study metabolic pathways.

Table 5: Design of Mechanistic Probes from this compound
Probe TypeDesign StrategyApplication
Affinity LabelIncorporate a targeting moiety; utilize the bromoethyl group as a reactive "warhead".Irreversible inhibition and labeling of enzyme active sites. nih.gov
Isotopically Labeled ProbeIncorporate stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ³H) at specific positions.Elucidation of reaction mechanisms and metabolic pathways.

Applications of 2 Bromoethyl 2 Nitrobenzoate in Advanced Organic Synthesis

Precursor for Heterocyclic Compound Synthesis

While nitroaromatic compounds and alkyl halides are broadly employed in the synthesis of heterocyclic systems, no specific methodologies or reaction schemes have been published that utilize 2-Bromoethyl 2-nitrobenzoate (B253500) as a direct precursor for the formation of heterocyclic rings.

Reagent in Cross-Coupling Reactions

The use of 2-Bromoethyl 2-nitrobenzoate as a reagent in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, is not documented in the available scientific literature. Research in this area has focused on other aryl halides and electrophiles.

Building Block in Retrosynthetic Strategies

Due to the absence of its application in the synthesis of complex molecules, this compound does not appear as a recognized building block in published retrosynthetic analyses. Retrosynthetic strategies rely on known and reliable chemical transformations, and the reactions of this specific compound have not been sufficiently established for it to be considered a standard component in synthetic planning.

Advanced Analytical Methodologies for 2 Bromoethyl 2 Nitrobenzoate in Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analytical workflow for 2-Bromoethyl 2-nitrobenzoate (B253500), enabling its separation from complex mixtures and subsequent quantification. The choice of method is contingent on the sample matrix, the required sensitivity, and the specific research question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. While 2-Bromoethyl 2-nitrobenzoate itself can be analyzed by GC-MS, derivatization is sometimes employed to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

A common derivatization strategy involves the reduction of the nitro group to an amine, followed by acylation to create a more volatile derivative. This approach not only improves chromatographic performance but also provides a characteristic mass spectral fragmentation pattern, aiding in confident identification.

Illustrative GC-MS Parameters for a Derivatized Analog:

ParameterValue
Column Capillary GC column (e.g., SPB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness)
Carrier Gas Helium
Oven Program Initial temp 180°C (hold 4 min), ramp 20°C/min to 220°C (hold 19 min)
Injector Temp 250°C
Ionization Mode Electron Impact (EI)
MS Detector Quadrupole
Acquisition Mode Selective Ion Monitoring (SIM)

The parameters in this table are based on methods developed for similar brominated nitroaromatic compounds and represent a typical starting point for method development for this compound derivatives. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. rsc.org This technique is especially valuable when dealing with samples where the concentration of the analyte is exceedingly low. nih.gov

Challenges in the direct analysis of this compound by LC-MS can arise from its potential lack of a readily ionizable functional group. rsc.org To overcome this, chemical derivatization can be employed to introduce a moiety that is easily ionized, thereby significantly enhancing the MS signal. rsc.org A common strategy is the reduction of the nitro group to an amine, which can then be readily protonated in the positive ion mode of the mass spectrometer. rsc.org

Hypothetical LC-MS/MS Parameters:

ParameterValue
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for determining the purity of this compound and for its quantification at higher concentrations. The nitroaromatic structure of the compound imparts strong UV absorbance, making this a suitable detection method. rsc.org

This method is particularly useful in synthetic chemistry to monitor the progress of reactions and to assess the purity of the final product. By comparing the peak area of the analyte to that of a known standard, accurate quantification can be achieved.

Typical HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Advanced Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from complex sample matrices, remove interferences, and concentrate the analyte prior to chromatographic analysis.

Solid-Phase Extraction (SPE) Method Development

Solid-Phase Extraction (SPE) is a versatile and efficient technique for sample clean-up and concentration. nih.gov The development of an SPE method for this compound would involve a careful selection of the sorbent and elution solvents. Given the compound's structure, a reverse-phase sorbent like C18 would likely be effective.

The general steps for SPE would include:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

Loading: The sample, dissolved in a suitable solvent, is passed through the cartridge. This compound would be retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any unretained impurities.

Elution: A strong organic solvent is used to desorb the analyte from the sorbent.

Example SPE Protocol Outline:

StepSolvent/SolutionPurpose
Conditioning 2 mL Methanol (B129727), followed by 2 mL WaterTo activate the C18 sorbent
Loading Sample dissolved in 5% Methanol in WaterTo retain the analyte
Washing 2 mL 10% Methanol in WaterTo remove polar interferences
Elution 2 mL AcetonitrileTo elute this compound

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.org For this compound, which is an organic compound, LLE can be used to extract it from an aqueous matrix into an organic solvent like dichloromethane (B109758) or ethyl acetate.

Optimization of LLE involves selecting an appropriate organic solvent that has a high affinity for this compound and is immiscible with the sample matrix. Adjusting the pH of the aqueous phase can also be crucial, especially if there are ionizable impurities to be removed. miracosta.edu The efficiency of the extraction can be improved by performing multiple extractions with smaller volumes of the organic solvent.

Key LLE Optimization Parameters:

ParameterConsiderations
Solvent Selection High partition coefficient for this compound, immiscibility with the aqueous phase, and ease of evaporation.
pH Adjustment To suppress the ionization of the analyte and enhance its partitioning into the organic phase.
Extraction Volume & Repetitions Multiple extractions with smaller solvent volumes are generally more efficient than a single extraction with a large volume.
Mixing Technique Gentle inversion of the separatory funnel is necessary to ensure thorough mixing of the two phases and prevent emulsion formation. youtube.com

Capillary Electrophoresis (CE) for High-Resolution Separations

For a neutral compound like this compound, a modification of the standard CE technique, known as Micellar Electrokinetic Chromatography (MEKC), would be employed. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes, such as this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning, combined with the electrophoretic mobility of the micelles, allows for the high-resolution separation of neutral molecules.

Detailed research findings on the specific application of Capillary Electrophoresis for the analysis of this compound are not extensively documented in publicly available literature. However, the principles of MEKC suggest a strong potential for its successful application. A hypothetical separation of this compound from potential impurities or related compounds can be illustrated.

In a research scenario, a study might be designed to optimize the separation of this compound from its starting materials, such as 2-nitrobenzoic acid and 2-bromoethanol (B42945), and a potential side-product. The parameters to be optimized would include buffer pH, surfactant concentration, applied voltage, and capillary temperature. The resulting electropherogram would show distinct peaks for each compound, with their migration times being characteristic of their interaction with the micellar phase.

The following table represents a hypothetical dataset from such an optimized MEKC method for the analysis of this compound and related substances.

Interactive Data Table: Hypothetical MEKC Separation of this compound and Related Compounds

Compound NameMigration Time (min)Peak Area (arbitrary units)Resolution (Rs)
2-Nitrobenzoic acid4.215000-
2-Bromoethanol5.8120003.5
This compound 8.5 50000 7.2
Impurity A9.15001.8

This illustrative data demonstrates the high-resolution capability of CE. The baseline separation of all compounds, indicated by the resolution values (Rs > 1.5), would allow for accurate quantification of this compound and its impurities. The high efficiency of CE separations results in sharp, narrow peaks, contributing to both high resolution and sensitivity. bohrium.com

Further research in this area would involve the validation of such a method, including assessments of linearity, precision, accuracy, and limits of detection and quantification, to establish it as a robust analytical procedure for this compound in research and quality control settings.

Environmental Fate and Degradation Pathways of 2 Bromoethyl 2 Nitrobenzoate

Chemical Degradation Processes in Aqueous and Organic Environments

In aqueous environments, the principal chemical degradation pathway for 2-Bromoethyl 2-nitrobenzoate (B253500) is anticipated to be hydrolysis of the ester linkage. This reaction would yield 2-nitrobenzoic acid and 2-bromoethanol (B42945). The rate of this hydrolysis is significantly influenced by pH. Under basic conditions, the hydrolysis is expected to be more rapid due to the nucleophilic attack of hydroxide (B78521) ions on the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted benzoate (B1203000) esters. brainly.com

In acidic conditions, the hydrolysis can also occur, catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. However, for many esters, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.

In organic environments, such as soil rich in organic matter or sediments, the degradation processes would be more complex. The compound may partition into the organic phase, where its degradation would be influenced by the presence of other organic molecules and the availability of reactive species. While direct chemical degradation in organic media is generally slower than in aqueous environments, interactions with naturally occurring organic acids or bases could facilitate degradation.

Table 1: Expected Chemical Degradation Products of 2-Bromoethyl 2-nitrobenzoate (Illustrative data based on chemical principles, as experimental data is not available)

Degradation Process Environment Primary Products
Hydrolysis Aqueous (alkaline) 2-Nitrobenzoic acid, 2-Bromoethanol

Photochemical Stability and Transformation Pathways

Nitroaromatic compounds are known to be photochemically active, and it is expected that this compound would be susceptible to photodegradation upon exposure to sunlight. rsc.orgresearchgate.net The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state. Nitroaromatic compounds can undergo rapid intersystem crossing from the excited singlet state to a more stable triplet state. rsc.org

From the triplet state, several transformation pathways are possible. One potential pathway is the cleavage of the bond between the nitro group and the aromatic ring, leading to the formation of a phenyl radical and nitrogen dioxide. Another possibility is the abstraction of a hydrogen atom from the bromoethyl group or from the surrounding medium, initiating a radical chain reaction. The presence of the bromine atom may also influence the photochemical behavior, as carbon-bromine bonds can also be susceptible to photolytic cleavage.

Table 2: Potential Photochemical Transformation Pathways of this compound (Illustrative pathways based on known photochemistry of nitroaromatics, as experimental data is not available)

Transformation Pathway Description Potential Products
Nitro Group Cleavage Photolytic cleavage of the C-NO2 bond. 2-Bromoethyl benzoate radical, Nitrogen dioxide
C-Br Bond Cleavage Photolytic cleavage of the carbon-bromine bond. Ethyl 2-nitrobenzoate radical, Bromine radical

Abiotic Hydrolysis Kinetics

The kinetics of abiotic hydrolysis of this compound are expected to follow pseudo-first-order kinetics under constant pH conditions. The rate of hydrolysis can be described by the following equation:

Rate = kobs [this compound]

where kobs is the observed pseudo-first-order rate constant. The value of kobs is dependent on the pH of the solution and can be expressed as:

kobs = kacid[H+] + kneutral + kbase[OH-]

where kacid, kneutral, and kbase are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

For esters with electron-withdrawing substituents like the nitro group, the base-catalyzed term (kbase) is typically dominant. Therefore, the hydrolysis half-life is expected to be significantly shorter in alkaline waters compared to neutral or acidic waters. While specific kinetic data for this compound is not available, studies on similar nitrobenzoate esters suggest that the hydrolysis rate would be faster than that of the corresponding unsubstituted benzoate ester. semanticscholar.orgresearchgate.net

Table 3: Hypothetical Abiotic Hydrolysis Half-life of this compound at Different pH Values (Illustrative data for comparative purposes, as experimental data is not available)

pH Expected Half-life Dominant Mechanism
4 Long (months to years) Acid-catalyzed/Neutral
7 Moderate (weeks to months) Neutral

Biotransformation Mechanisms (non-clinical, chemical transformations by microorganisms)

The biotransformation of this compound in the environment is likely to proceed through the initial enzymatic hydrolysis of the ester bond, carried out by microbial esterases. This would result in the formation of 2-nitrobenzoic acid and 2-bromoethanol, which would then be further degraded by different microbial pathways.

Degradation of 2-Nitrobenzoic Acid: Microbial degradation of 2-nitrobenzoate has been studied in various bacteria. Two main pathways have been identified:

Oxidative Pathway: Some bacteria, such as Arthrobacter sp., can degrade 2-nitrobenzoate by first removing the nitro group as nitrite (B80452). nih.govresearchgate.net This is followed by hydroxylation of the aromatic ring to form catechol, which is then cleaved and funneled into central metabolic pathways. nih.gov

Reductive Pathway: Other microorganisms can initiate the degradation by reducing the nitro group to a hydroxylamino group and then to an amino group, forming 2-aminobenzoate (B8764639) (anthranilate). This is then further metabolized. nih.gov

Degradation of 2-Bromoethanol: The 2-bromoethanol produced from the initial hydrolysis is a halogenated aliphatic compound. Microorganisms capable of degrading such compounds typically possess enzymes called haloalkane dehalogenases. researchgate.net These enzymes cleave the carbon-bromine bond, releasing the bromide ion and forming the corresponding alcohol, in this case, ethylene (B1197577) glycol. Ethylene glycol is a readily biodegradable compound that can be utilized by a wide range of microorganisms as a carbon and energy source. Some Pseudomonas strains have been shown to degrade bromoalkanes. nih.gov

Table 4: Key Microbial Enzymes in the Biotransformation of this compound and its Hydrolysis Products (Based on known microbial degradation pathways of related compounds)

Substrate Enzyme Class Reaction
This compound Esterase Hydrolysis to 2-nitrobenzoic acid and 2-bromoethanol
2-Nitrobenzoic acid Monooxygenase/Dioxygenase Removal of nitro group and ring hydroxylation
2-Nitrobenzoic acid Nitroreductase Reduction of nitro group to amino group

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